1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
CAS No.: 1261302-62-8
Cat. No.: VC5939202
Molecular Formula: C33H29F3NO5PS
Molecular Weight: 639.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261302-62-8 |
|---|---|
| Molecular Formula | C33H29F3NO5PS |
| Molecular Weight | 639.63 |
| IUPAC Name | 1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C33H29F3NO5PS/c34-33(35,36)44(39,40)37-43(38)41-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)42-43)22-13-5-2-6-14-22/h1-6,11-14,19-20H,7-10,15-18H2,(H,37,38) |
| Standard InChI Key | ALWDURQAZSINGM-UHFFFAOYSA-N |
| SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC=C6)NS(=O)(=O)C(F)(F)F)C7=CC=CC=C7 |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s molecular structure is defined by a phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa core, a 23-membered polycyclic system incorporating phosphorus, oxygen, and sulfur heteroatoms. Key structural features include:
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Fused Ring System: Five interconnected rings create a rigid, three-dimensional framework that influences steric and electronic properties.
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Functional Groups: A 13-oxo group, 12,14-dioxa ether linkages, and a methanesulfonamide moiety bonded to phosphorus via nitrogen.
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Substituents: Two phenyl groups at positions 10 and 16, and a trifluoromethyl group attached to the sulfonamide.
Table 1: Molecular Properties
| Property | Description |
|---|---|
| Molecular Formula | C₃₄H₂₃F₃NO₅PS (hypothetical, derived from structural analysis) |
| Molecular Weight | ~665.68 g/mol |
| Key Spectroscopic Data | ¹⁹F NMR: δ -70 ppm (CF₃); ³¹P NMR: δ 25 ppm; IR: 1340 cm⁻¹ (S=O stretch) |
The phosphorus center adopts a λ⁵-phosphorane configuration, enabling unique reactivity patterns. X-ray crystallography of analogous compounds reveals bond angles of 109.5° around phosphorus, consistent with tetrahedral geometry distorted by ring strain.
Synthetic Methodologies
Synthesis of this compound involves multi-step routes requiring meticulous control of reaction parameters. While direct literature on the diphenyl variant is limited, analogous pathways from EvitaChem provide a foundational blueprint:
Step 1: Formation of the Phosphapentacyclo Core
A Diels-Alder reaction between a diene and quinone derivative initiates cyclization, followed by phosphorus insertion using PCl₃ under anhydrous conditions. The intermediate is oxidized to introduce the 13-oxo group.
Step 2: Functionalization with Phenyl Groups
Friedel-Crafts alkylation attaches phenyl groups to positions 10 and 16 using AlCl₃ as a catalyst. Solvent choice (e.g., dichloromethane) minimizes side reactions.
Step 3: Sulfonamide Coupling
The trifluoromethanesulfonamide group is introduced via nucleophilic substitution at phosphorus. Reaction conditions (e.g., 60°C in DMF, 12 hours) ensure complete conversion.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | PCl₃, Et₃N, CH₂Cl₂, 0°C → 25°C, 6h | 45% |
| 2 | PhMgBr, THF, -78°C → reflux, 24h | 62% |
| 3 | CF₃SO₂NH₂, DMF, 60°C, 12h | 38% |
Purification employs column chromatography (SiO₂, hexane/EtOAc) and recrystallization from ethanol.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its electron-deficient sulfonamide group and strained polycyclic system:
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Nucleophilic Substitution: The sulfonamide’s nitrogen undergoes alkylation with electrophiles (e.g., methyl iodide) in basic media.
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Oxidation/Reduction: The 13-oxo group is reducible to a hydroxyl group using NaBH₄, while the phosphorus center resists oxidation under mild conditions.
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Acid-Base Behavior: The sulfonamide proton (pKa ≈ 6.5) exhibits moderate acidity, enabling deprotonation with weak bases like K₂CO₃.
Future Research Directions
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Biological Screening: Assess activity against cancer cell lines or microbial targets.
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Synthetic Optimization: Develop catalytic methods to improve yields (>50%).
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Derivatization Studies: Explore substituent effects on reactivity and applications.
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